1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine
CAS No.:
Cat. No.: VC17835500
Molecular Formula: C13H22N4O
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine -](/images/structure/VC17835500.png)
Specification
Molecular Formula | C13H22N4O |
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Molecular Weight | 250.34 g/mol |
IUPAC Name | 5-cyclohexyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C13H22N4O/c1-2-4-11(5-3-1)13-15-12(16-18-13)10-17-8-6-14-7-9-17/h11,14H,1-10H2 |
Standard InChI Key | ITFPGGCXTPSFGS-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C2=NC(=NO2)CN3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a cyclohexyl group and at the 5-position with a piperazine-methyl group. The hydrochloride salt enhances solubility, a common modification for bioactive molecules. The IUPAC name, 5-cyclohexyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride, reflects this arrangement.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₃H₂₃ClN₄O |
Molecular Weight | 286.8 g/mol |
SMILES | C1CCC(CC1)C2=NC(=NO2)CN3CCNCC3.Cl |
InChIKey | MOLFOEFDJNPIBH-UHFFFAOYSA-N |
Solubility | Not fully characterized |
The cyclohexyl group introduces steric bulk and lipophilicity, while the piperazine moiety offers hydrogen-bonding capabilities, critical for target engagement.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves two key steps:
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Oxadiazole Formation: Cyclocondensation of a cyclohexyl-substituted amidoxime with a carboxylic acid derivative under dehydrating conditions.
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Piperazine Incorporation: Nucleophilic substitution or reductive amination to attach the piperazine-methyl group to the oxadiazole ring.
Reaction conditions often employ polar aprotic solvents (e.g., DMF or DMSO) and catalysts such as EDCI/HOBt for amide bond formation. The final hydrochloride salt is precipitated using HCl in diethyl ether.
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.4–3.6 ppm (piperazine methylene), and δ 4.2 ppm (oxadiazole-linked CH₂).
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¹³C NMR: Signals near δ 165 ppm (oxadiazole C=N) and δ 55–60 ppm (piperazine carbons).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.8, consistent with the molecular weight.
Biological Activity and Mechanistic Insights
Neurological Applications
Piperazine derivatives are prevalent in psychopharmacology (e.g., aripiprazole). Although direct evidence is lacking, the compound’s structural similarity suggests potential interaction with dopamine or serotonin receptors.
Table 2: Comparative Activity of Related Compounds
Compound | Target | IC₅₀ (μM) | Source |
---|---|---|---|
Analog A (Oxadiazole) | Bacterial PBP2a | 0.89 | |
Analog B (Piperazine) | 5-HT₁A Receptor | 12.3 |
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Oxadiazoles resist oxidative metabolism, but piperazine rings are susceptible to N-dealkylation. Co-administration with CYP3A4 inhibitors could prolong half-life.
Research Gaps and Future Directions
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In Vitro Profiling: Screening against bacterial strains (e.g., S. aureus) and neuronal targets (e.g., D₂ receptors).
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Structural Optimization: Introducing electron-withdrawing groups to the oxadiazole ring to enhance potency.
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In Vivo Studies: Assessing toxicity and pharmacokinetics in rodent models.
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